1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Pyrazoles are typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds. For the 3,5-dimethyl substitution pattern, acetylacetone (2,4-pentanedione) is commonly used as the 1,3-dicarbonyl precursor. The reaction proceeds as follows:
- Acetylacetone reacts with hydrazine hydrate to form 3,5-dimethylpyrazole.
- Bromination at the 4-position is achieved by selective electrophilic substitution using bromine or N-bromosuccinimide (NBS).
This sequence yields 4-bromo-3,5-dimethylpyrazole with high regioselectivity.
Bromination Methodology
Selective bromination is critical to obtain the 4-bromo substitution without over-bromination. Typical conditions include:
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | Bromine (Br2) or NBS |
| Solvent | Dichloromethane, chloroform |
| Temperature | 0 to 25 °C |
| Reaction time | 1 to 4 hours |
| Work-up | Aqueous quench, extraction |
The bromination step is monitored by thin-layer chromatography (TLC) or HPLC to avoid side reactions.
N-Alkylation to Form 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Alkylating Agent and Reaction
The key step is the nucleophilic substitution of the pyrazole nitrogen with a suitable 2-hydroxypropyl halide or equivalent electrophile. Commonly used alkylating agents include:
- 2-bromopropan-1-ol
- 2-chloropropan-1-ol
The reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Base | Potassium carbonate (K2CO3), sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF), acetone |
| Temperature | 50 to 80 °C |
| Reaction time | 6 to 24 hours |
| Work-up | Aqueous extraction, purification by column chromatography |
The reaction proceeds via an SN2 mechanism, with the pyrazole nitrogen attacking the alkyl halide to form the N-substituted product.
Purification and Characterization
After synthesis, the product is purified by chromatographic techniques such as silica gel column chromatography. Characterization includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and integrity of the pyrazole ring.
- Mass Spectrometry (MS): Confirms molecular weight (expected ~ 246 g/mol for the monobromo compound).
- Elemental Analysis: Verifies composition.
- High-Performance Liquid Chromatography (HPLC): Assesses purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Pyrazole synthesis | Acetylacetone + hydrazine hydrate, reflux | 3,5-Dimethylpyrazole |
| 2 | Bromination | Br2 or NBS, DCM, 0-25 °C, 1-4 h | 4-Bromo-3,5-dimethylpyrazole |
| 3 | N-Alkylation | 2-bromopropan-1-ol, K2CO3/NaH, DMF, 50-80 °C, 6-24 h | 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |
Research Findings and Notes
- The selective bromination at the 4-position of pyrazole is well-documented and critical for obtaining the desired substitution pattern without affecting the methyl groups at positions 3 and 5.
- The N-alkylation step benefits from polar aprotic solvents like DMF to enhance nucleophilicity and SN2 reaction rates.
- Using mild bases like potassium carbonate helps avoid side reactions such as elimination or over-alkylation.
- The compound is often an intermediate in pharmaceutical or agrochemical synthesis, requiring high purity and reproducibility.
- No direct industrial-scale synthesis literature is publicly available, but the described methods are standard in heterocyclic chemistry laboratories.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or Grignard reagents.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Aromatic Substituents
Compounds 16–18 from Molecules (2013) share the 4-bromo-3,5-dimethylpyrazole core but differ in substituents (Table 1):
- Compound 16 : Includes a sulfonamide group, a tetrahydroindolyl moiety, and a bromophenyl group.
- Compound 17 : Substitutes the bromophenyl group in 16 with a chlorophenyl group.
- Compound 18 : Replaces the halogen in 17 with a methoxyphenyl group.
Key Findings :
- Molecular Weight and Complexity : These analogues (MW: 575–620 g/mol) are significantly larger than the target compound (231 g/mol), primarily due to the sulfonamide and aromatic substituents .
- Physical Properties : Higher melting points (129–201°C vs. unreported for the target compound) correlate with increased molecular rigidity and intermolecular interactions (e.g., hydrogen bonding from sulfonamide NH₂ groups) .
- Spectral Data :
- IR : Sulfonamide analogues exhibit characteristic SO₂ stretches (~1160–1335 cm⁻¹) and C=O peaks (~1653–1670 cm⁻¹), absent in the target compound. The propan-2-ol derivative would instead show O–H stretches (~3200–3600 cm⁻¹) .
- NMR : Aromatic protons (δ 7.44–8.10 ppm) dominate in compounds 16–18, whereas the target compound’s ¹H-NMR would feature signals for the propan-2-ol chain (e.g., CH₂ and OH groups) .
Table 1. Comparison of Pyrazole Derivatives
Pyrazolone Derivatives (European Patent Application)
Examples 5.17 and 5.18 are dihydro-pyrazol-3-one derivatives with bromine and aryl substituents:
Key Differences :
- Functional Groups : The pyrazolone core contains a ketone (C=O) instead of the propan-2-ol group, altering electronic properties and reactivity.
- Synthetic Routes : Pyrazolones are synthesized via procedure A3 (details unspecified), whereas the target compound’s synthesis likely involves alkylation of the pyrazole with propan-2-ol precursors .
- Analytical Data : LC/MS data for pyrazolones show [M+H]+ peaks at m/z 301–305, distinct from the target compound’s expected fragmentation pattern .
Biological Activity
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C8H13BrN2O
- Molecular Weight: 233.1 g/mol
- SMILES Notation: CC(Cn1c(C)c(c(C)n1)[Br])O
| Property | Value |
|---|---|
| Compound ID | BB58-3436 |
| Molecular Weight | 233.1 g/mol |
| Molecular Formula | C8H13BrN2O |
Synthesis
The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with propan-2-ol under controlled conditions. This process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol have been evaluated in vitro against various cancer cell lines, including A549 (human lung adenocarcinoma) and others.
Case Study:
In a study where several pyrazole derivatives were tested for their anticancer activity, it was found that compounds with similar structural motifs significantly reduced cell viability in A549 cells. Specifically, the compound demonstrated a viability reduction to approximately 66% at a concentration of 100 µM after 24 hours of exposure, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. In vitro tests against multidrug-resistant bacteria showed that while many compounds exhibited no significant activity against Gram-negative pathogens, some modifications to the pyrazole structure enhanced antimicrobial efficacy against Gram-positive strains.
Research Findings:
A study highlighted that certain derivatives exhibited selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. The incorporation of specific substituents on the pyrazole ring was crucial for enhancing this activity .
Comparative Activity Table
| Compound | Anticancer Activity (A549 Viability %) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 1-(4-Bromo-3,5-dimethyl...) | 66% | Not significant |
| Compound with phenyl group | 64% | Active against S. aureus |
| Compound with nitro group | 61% | Active against resistant strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, and how can regioselectivity be ensured?
- Methodological Answer : A regioselective approach under mild solvent-free conditions is effective. For example, analogous pyrazole derivatives (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones) are synthesized via condensation of brominated pyrazole intermediates with propan-2-ol derivatives. Key steps include refluxing in ethanol or xylene, followed by purification via recrystallization (DMF/EtOH mixtures) .
- Critical Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Regioselectivity is influenced by steric effects of the 3,5-dimethyl groups on the pyrazole ring, which direct substitution to the 4-position .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., hydroxyl, C-Br stretching) and confirm hydrogen bonding patterns .
- X-ray Crystallography : Use SHELXL for refinement to resolve structural ambiguities, particularly the orientation of the propan-2-ol moiety relative to the pyrazole ring. SHELX programs are robust for small-molecule refinement, even with twinned data .
- Data Validation : Cross-validate crystallographic data with computational models (e.g., density functional theory) to ensure accuracy in bond-length and angle assignments .
Advanced Research Questions
Q. How does the electronic environment of the bromine atom influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group acts as a leaving site in Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., NBO analysis) reveal its electron-withdrawing effect stabilizes transition states during palladium-catalyzed reactions. Experimental protocols involve refluxing with arylboronic acids in THF/water mixtures (1:1) at 80°C for 12–24 hours .
- Contradiction Note : Some studies report reduced reactivity due to steric hindrance from adjacent methyl groups; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to mitigate this .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–9) at 40–60°C for 4 weeks. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or hydrolysis of the pyrazole ring) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmospheres. The compound’s melting point (mp 120–124°C) suggests moderate thermal stability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DNA helicases or kinases. The propan-2-ol moiety may form hydrogen bonds with active-site residues, while the bromine enhances hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Parameters for the pyrazole ring are available in the CHARMM General Force Field .
Q. What are the challenges in resolving crystallographic disorder in the propan-2-ol side chain?
- Methodological Answer : Disorder is common due to rotational flexibility. Apply SHELXL’s PART and FRAG instructions to model alternative conformers. Use SIMU and DELU restraints to refine thermal parameters without overfitting .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., O-H⋯N hydrogen bonds) that stabilize specific conformers .
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–20 mg/mL). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Biological Activity & Applications
Q. What evidence supports the compound’s potential as a DNA-targeting agent?
- Methodological Answer : Analogous brominated pyrazole derivatives (e.g., 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone) exhibit UV-induced DNA cleavage via radical generation. Design assays using supercoiled (SC) and open-circular (OC) plasmid DNA, irradiated at 254 nm. Quantify degradation via agarose gel electrophoresis .
Q. How can structural modifications enhance its bioactivity while retaining the pyrazole core?
- Methodological Answer :
- SAR Studies : Replace the propan-2-ol group with acetohydrazide (C7H11BrN4O) to improve membrane permeability. Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays .
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
